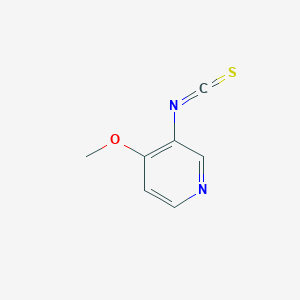

3-Isothiocyanato-4-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isothiocyanato-4-methoxypyridine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardioprotective Properties

Recent studies have highlighted the cardioprotective effects of isothiocyanates, including derivatives of pyridine. Specifically, 3-pyridyl-isothiocyanate has been shown to possess significant cardioprotective properties, making it a candidate for anti-ischemic therapy. In vivo experiments demonstrated that this compound could effectively reduce the size of ischemic areas in treated hearts, indicating its potential as a pharmacological agent in cardiovascular diseases .

Key Findings:

- Mechanism: The compound acts as an H₂S donor, which is crucial for its cardioprotective effects.

- Experimental Models: Studies utilized various experimental models of ischemia/reperfusion injury in rats to evaluate efficacy.

- Morphometric Analysis: The reduction in necrotic areas was quantitatively assessed using TTC staining methods.

Neuroprotective Effects

In addition to cardiovascular applications, 3-isothiocyanato-4-methoxypyridine has shown promise in neuroprotection, particularly in the context of Alzheimer's disease. Research indicates that methoxypyridine derivatives can inhibit the production of amyloid-beta (Aβ42), a key player in the pathology of Alzheimer's disease. The introduction of the methoxypyridine moiety into specific scaffolds resulted in compounds with improved activity against Aβ42 production .

Data Table: Neuroprotective Activity of Methoxypyridine Derivatives

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 3-Methoxypyridine | 60 | Significant reduction in Aβ42 levels |

| 3-Hydroxypyridine | 89 | Modest recovery of potency |

| Methoxyphenyl Analog | 57 | Comparable activity to parent compound |

Organic Synthesis

The versatility of this compound extends to its role as a building block in organic synthesis. It has been utilized in various reactions, including Michael additions and cycloaddition reactions, leading to the formation of complex molecular architectures such as spirocyclic oxindoles .

Synthetic Pathways:

- Michael Addition: The use of isothiocyanates as nucleophiles has been explored, demonstrating high yields in the synthesis of novel compounds.

- Cycloaddition Reactions: These reactions have been optimized to produce multi-substituted spirocyclic derivatives with excellent stereoselectivity.

Cardioprotective Study

A pivotal study conducted on the cardioprotective effects of 3-pyridyl-isothiocyanate demonstrated significant results when tested on rat models subjected to ischemia/reperfusion injury. The study concluded that this compound could serve as a promising therapeutic agent due to its ability to mitigate cardiac damage and improve recovery outcomes .

Neuroprotective Mechanism Investigation

Another research effort focused on the neuroprotective mechanisms of methoxypyridine derivatives revealed that these compounds could effectively inhibit γ-secretase activity, thus reducing Aβ42 production. This finding underscores the potential for developing new therapeutic strategies for Alzheimer’s disease based on isothiocyanate chemistry .

化学反応の分析

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks with amines, alcohols, and thiols, forming thioureas, thiolcarbamates, and related derivatives.

Key Findings:

-

Amine Reactivity : Primary amines react with the isothiocyanate group to form thioureas. For example, phenethylamine reacts in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 90% product in 3 minutes under microwave irradiation .

-

Solvent Effects : Reactions in aqueous media (H₂O) show slightly reduced yields (73–89%) compared to DCM, but remain efficient with optimized desulfurating agents .

-

Base Optimization : Et₃N outperforms DBU or NMM in facilitating nucleophilic additions, as shown in Table 1 .

Table 1: Reaction Optimization for Aliphatic Isothiocyanate Synthesis

| Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 3 | 90 |

| DBU | DCM | 3 | 78 |

| NMM | DCM | 3 | 69 |

| None | DCM | 3 | 51 |

| Et₃N | H₂O | 3 | 73–89 |

Mechanistic Insights:

-

Methoxy Group Stability : The electron-donating methoxy group stabilizes the pyridine ring against oxidation, as observed in related methoxypyridine derivatives .

-

Isothiocyanate Reduction : Analogous compounds (e.g., benzyl isothiocyanate) undergo reduction to amines using LiAlH₄, suggesting potential applicability here .

Cycloaddition and Cross-Coupling Reactions

The isothiocyanate group participates in [4+1] cycloadditions with dienes or serves as an electrophile in cross-coupling reactions.

Experimental Evidence:

-

Cycloadditions : Pyridyl isothiocyanates react with cyclic dienes (e.g., cyclopentadiene) to form thiazolidine derivatives, though yields depend on substituent positions .

-

Suzuki Coupling : While not directly reported for this compound, 4-methoxypyridine derivatives undergo Pd-catalyzed couplings, implying feasibility for functionalizing the pyridine ring .

Substituent Effects on Reactivity

The position of the methoxy and isothiocyanate groups significantly influences reaction outcomes.

Table 2: Impact of Substituent Position on Reaction Yields

| Compound | Substituent Position | Yield (%) |

|---|---|---|

| 3-Isothiocyanato-4-methoxypyridine | 4-OCH₃, 3-NCS | 87–91 |

| 3-Isothiocyanato-2-methoxypyridine | 2-OCH₃, 3-NCS | 73–83 |

| 2-Isothiocyanato-4-methoxypyridine | 4-OCH₃, 2-NCS | 66 |

-

Electron-Donating Groups : Methoxy groups at para positions enhance reactivity in nucleophilic additions due to improved electron density .

-

Steric Effects : Ortho-substituted derivatives show reduced yields in FeCl₃-mediated syntheses .

Stability and Degradation

特性

分子式 |

C7H6N2OS |

|---|---|

分子量 |

166.20 g/mol |

IUPAC名 |

3-isothiocyanato-4-methoxypyridine |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-2-3-8-4-6(7)9-5-11/h2-4H,1H3 |

InChIキー |

VAZGOCAEYUHLJL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=NC=C1)N=C=S |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。